(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone
CAS No.: 920369-44-4
Cat. No.: VC7043195
Molecular Formula: C22H20ClN7O2
Molecular Weight: 449.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920369-44-4 |
|---|---|
| Molecular Formula | C22H20ClN7O2 |
| Molecular Weight | 449.9 |
| IUPAC Name | [4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
| Standard InChI | InChI=1S/C22H20ClN7O2/c1-32-18-8-2-15(3-9-18)22(31)29-12-10-28(11-13-29)20-19-21(25-14-24-20)30(27-26-19)17-6-4-16(23)5-7-17/h2-9,14H,10-13H2,1H3 |
| Standard InChI Key | MEANANZQYKLINR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Introduction
Molecular Composition
The compound is a hybrid structure combining a triazolopyrimidine framework with piperazine and methoxyphenyl moieties. Its molecular formula is C21H20ClN5O2, and it has a calculated molecular weight of approximately 413.87 g/mol.
Structural Features
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Triazolopyrimidine Core: The compound contains a triazolo[4,5-d]pyrimidine ring system, known for its bioactive properties in medicinal chemistry.
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Substituents:
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A 4-chlorophenyl group attached to the triazolopyrimidine ring.
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A piperazine ring linked to the triazolopyrimidine at position 7.
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A methoxyphenyl group bonded to the piperazine nitrogen atom.
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Key Identifiers
Synthesis
The synthesis of this compound typically involves multi-step organic reactions combining:
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Formation of the Triazolopyrimidine Core:
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Cyclization reactions using precursors like substituted hydrazines and pyrimidine derivatives.
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Catalysts such as acids or bases may be used to facilitate the reaction.
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Functionalization:
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Introduction of the chlorophenyl group through electrophilic substitution.
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Coupling with piperazine derivatives via nucleophilic substitution or amidation reactions.
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Final Modification:
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Attachment of the methoxyphenyl group to the piperazine nitrogen using acylation techniques.
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Pharmacological Potential
The compound's structure suggests potential activity in various therapeutic areas:
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Triazolopyrimidines: Known for their roles as kinase inhibitors and antimicrobial agents.
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Piperazine Derivatives: Frequently exhibit central nervous system (CNS) activity, including anxiolytic or antipsychotic effects.
Mechanism of Action
While specific data for this compound is unavailable, similar triazolopyrimidine-based molecules often act by:
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Inhibiting enzymatic pathways critical for cell proliferation (e.g., kinases).
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Interacting with G-protein coupled receptors (GPCRs) in CNS-related pathways.
Experimental Data
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Antimicrobial properties against bacterial and fungal strains.
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Cytotoxic effects on cancer cell lines.
Medicinal Chemistry
The combination of bioactive scaffolds (triazolopyrimidine and piperazine) makes this compound a promising candidate for:
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Anticancer drug development.
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CNS-targeted therapies for conditions like anxiety or schizophrenia.
Research Opportunities
Further studies are needed to:
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Evaluate its pharmacokinetics and toxicity profile.
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Test its efficacy in preclinical models for specific diseases.
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